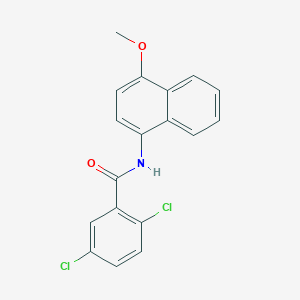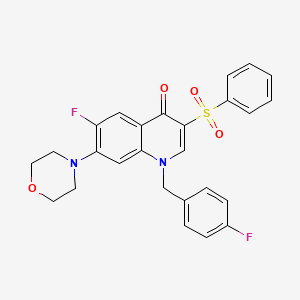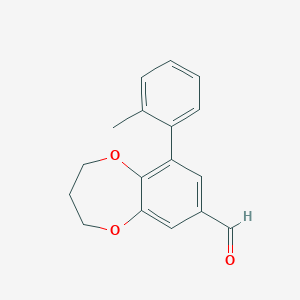![molecular formula C23H27N3OS B2615833 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 392288-81-2](/img/structure/B2615833.png)
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a chemical compound that holds immense potential for scientific research. It has been evaluated for its antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar compounds involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include iodine-mediated electrophilic cyclization, Suzuki cross-couplings with various boronic acids, and alkylation reactions .Aplicaciones Científicas De Investigación
Antiviral Activity and Synthesis of Adamantane Derivatives
Research has synthesized various adamantane derivatives, including pyrazoles and 1,2,4-triazoles, among others, showing significant antiviral activity against smallpox vaccine virus. Specifically, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate and 1,4-bis(1-adamantyl)-1,4-butanediol exhibited high anti-smallpox activity, highlighting the potential of adamantane derivatives in antiviral applications (Moiseev et al., 2012).
Material Science and Polymer Applications
Polyamides and Polyimides with Adamantane Moieties
A series of new polyamides have been synthesized featuring adamantane and diamantyl moieties within the main chain. These polyamides demonstrated high thermal stability, with glass transition temperatures ranging from 219°C to 295°C and decomposition temperatures between 388°C to 435°C in air. This indicates the significant role of adamantane structures in enhancing the thermal properties of polymeric materials (Chern et al., 1998).
Adamantane-Modified Polybenzoxazine
Novel adamantane-modified benzoxazines have been synthesized, incorporating adamantane as a pendant group into the polybenzoxazine backbone. This modification significantly enhanced the thermal properties of the resulting polymers, including their glass-transition and decomposition temperatures, showcasing the utility of adamantane in developing high-performance materials (Su et al., 2004).
Antimicrobial and Hypoglycemic Activities
Broad-Spectrum Antibacterial Candidates
Two novel N′-heteroarylidene-1-carbohydrazide derivatives have been synthesized, displaying potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. These findings suggest the potential of adamantane derivatives in developing new antibacterial agents (Al-Wahaibi et al., 2020).
Adamantane-Isothiourea Derivatives with Hypoglycemic Activity
A series of adamantane-isothiourea hybrids demonstrated potent dose-independent reduction of serum glucose levels in streptozotocin-induced diabetic rats, comparable to the hypoglycemic drug gliclazide. This indicates their potential as novel therapeutic agents for diabetes management (Al-Wahaibi et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-3-2-4-18(5-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLSACHDAZLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2615753.png)
![3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide](/img/structure/B2615754.png)

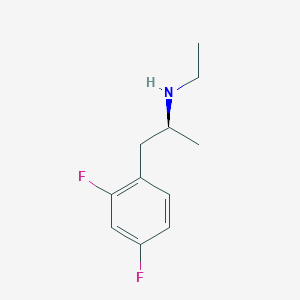
![(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2615758.png)
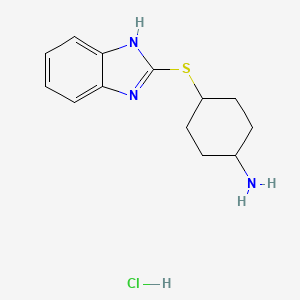
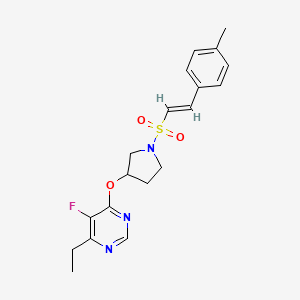

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2615765.png)
